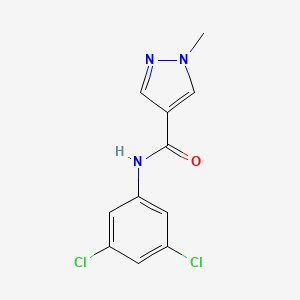![molecular formula C27H25NO3S B10945019 (2E)-3-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}-1-(5-propylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10945019.png)
(2E)-3-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}-1-(5-propylthiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a methoxy group, and a propenone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-[(8-quinolyloxy)methyl]benzaldehyde with 5-propyl-2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or sulfoxides.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the propenone linkage to a saturated ketone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinoline N-oxides, sulfoxides.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives.
科学的研究の応用
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique optical or electronic properties.
作用機序
The mechanism by which (E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The quinoline moiety is particularly important for its ability to intercalate with DNA, potentially disrupting cellular processes in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde, which share the thiophene ring structure.
Uniqueness
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C27H25NO3S |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
(E)-3-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]-1-(5-propylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO3S/c1-3-6-22-12-15-26(32-22)23(29)13-10-19-11-14-24(30-2)21(17-19)18-31-25-9-4-7-20-8-5-16-28-27(20)25/h4-5,7-17H,3,6,18H2,1-2H3/b13-10+ |
InChIキー |
ZIOAYFAMYBHUHZ-JLHYYAGUSA-N |
異性体SMILES |
CCCC1=CC=C(S1)C(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4 |
正規SMILES |
CCCC1=CC=C(S1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B10944937.png)

![(2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one](/img/structure/B10944957.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B10944960.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10944964.png)
![Ethyl 5-({[5-bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10944974.png)

![({5-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10944989.png)
![[7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl](3-methylpiperidino)methanone](/img/structure/B10944996.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B10944999.png)
![2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945012.png)
![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10945015.png)
![2-({3-[(3-bromophenoxy)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945020.png)
![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945028.png)
